molecular formula C18H22O4S B592491 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate CAS No. 882878-66-2

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate

Cat. No.: B592491
CAS No.: 882878-66-2
M. Wt: 334.43
InChI Key: JOIVYXLJSDLFGQ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate (CAS: 807-414-8) is a methanesulfonate ester derivative of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (CAS: 124937-73-1) . This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of tolterodine, a muscarinic receptor antagonist used to treat overactive bladder . The methanesulfonate group enhances the compound’s reactivity, making it a preferred intermediate for nucleophilic substitution reactions in drug manufacturing.

Properties

IUPAC Name

[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4S/c1-14-9-10-18(21-2)17(13-14)16(11-12-22-23(3,19)20)15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIVYXLJSDLFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CCOS(=O)(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678633
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

882878-66-2
Record name Benzenepropanol, 2-methoxy-5-methyl-γ-phenyl-, 1-methanesulfonate
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Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate
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Record name [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate typically involves the reaction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol+Methanesulfonyl chloride3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate+HCl\text{3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol+Methanesulfonyl chloride→3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group or further to a carbonyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.

    Reduction: The major product is 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol.

    Oxidation: The major products are the corresponding hydroxyl or carbonyl derivatives.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new chemical bonds and the substitution of the methanesulfonate group.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Precursors and Derivatives

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (CAS: 124937-73-1)
  • Role : Direct precursor to the methanesulfonate ester.
  • Reactivity: The hydroxyl group in the propanol is less reactive than the mesylate group, requiring stronger conditions for substitution reactions .
  • Applications : Used in the synthesis of tolterodine but requires additional steps for activation.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS: 109089-77-2)
  • Role: Intermediate in the synthesis of the propanol precursor.
  • Key Difference : The carboxylic acid group necessitates reduction to the alcohol before mesylation, adding synthetic steps .

Table 1: Comparative Properties of Target Compound and Precursors

Property Methanesulfonate Ester (807-414-8) Propanol (124937-73-1) Propanoic Acid (109089-77-2)
Solubility Soluble in polar aprotic solvents Moderate in DMSO Poor in organic solvents
Reactivity High (excellent leaving group) Low Inert
Synthetic Utility Direct use in substitutions Requires activation Requires reduction
Stability Stable under anhydrous conditions Hygroscopic Stable

Sources:

Methanesulfonate Esters in Drug Development

Compounds such as YPC-21440 MsOH and YPC-21817 MsOH () are methanesulfonate salts of kinase inhibitors. While structurally distinct from the target compound, they share functional similarities:

  • Solubility : Methanesulfonates generally exhibit improved solubility in aqueous or polar media compared to free bases, enhancing bioavailability .
  • Stability : Mesylate groups reduce hygroscopicity, critical for long-term storage .

Table 2: Comparison with Other Methanesulfonate Derivatives

Compound Target (807-414-8) YPC-21440 MsOH YPC-21817 MsOH
Core Structure Tolterodine intermediate Thiazolidinedione inhibitor Fluorinated kinase inhibitor
Solubility DMSO, glucose solutions DMSO, 5% glucose DMSO, 5% glucose
Therapeutic Use Overactive bladder Oncology (Pan-Pim kinases) Oncology (Pan-Pim kinases)
Synthetic Role Intermediate Active pharmaceutical ingredient (API) API

Sources:

Biological Activity

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate is a compound of interest due to its potential biological activity. This article explores its mechanisms, effects, and applications in various fields, particularly in pharmacology and biochemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22O4S
  • Molecular Weight : 342.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It may serve as an inhibitor for certain kinases and proteases involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Interaction with Enzymes

Research indicates that the methanesulfonate group can enhance the binding affinity of the compound to target enzymes, leading to inhibition. This inhibition can disrupt critical pathways in cancer cells, making it a candidate for anticancer drug development.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, they can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. The presence of the methoxy and methyl groups is believed to enhance its lipophilicity, allowing better membrane penetration and increased efficacy against microbial pathogens.

Case Studies

  • In Vitro Studies : A study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Animal Models : In vivo experiments using rodent models indicated that administration of this compound led to reduced tumor growth compared to control groups, further supporting its potential therapeutic applications.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition
Similar Compound AAnticancerApoptosis induction
Similar Compound BAntimicrobialMembrane disruption

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where a methanesulfonyl chloride reacts with a tertiary alcohol precursor (e.g., 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol). Key steps include:
  • Reaction Conditions : Conduct the substitution in anhydrous dichloromethane or THF with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Ensure the absence of unreacted alcohol (δ 1.5–2.0 ppm in ¹H NMR) and residual solvents.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylsulfonate signals (δ ~3.0 ppm). ¹³C NMR confirms the sulfonate ester (δ ~45–50 ppm for CH₂SO₃).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~389.15 g/mol).
  • HPLC-PDA : Use a reverse-phase system to assess purity (>98%) and detect degradation products under UV (λ = 254 nm).

Q. How does pH and temperature influence the stability of this methanesulfonate ester?

  • Methodological Answer :
  • Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Key Findings : Methanesulfonates are hydrolytically labile under basic conditions (pH >8). Stability is optimal at pH 4–6 and 4°C. Store lyophilized samples under inert gas to prevent moisture-induced hydrolysis.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate electrostatic potential (ESP) maps to identify electrophilic centers (e.g., sulfonate ester’s sulfur atom).
  • Reactivity Prediction : Simulate nucleophilic attack (e.g., by water or amines) to determine activation energy barriers. Compare with experimental kinetics (e.g., Arrhenius plots from HPLC data).
  • Application : Predict regioselectivity in derivatization reactions for drug-prodrug design .

Q. What in vitro pharmacological models are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Measure IC₅₀ values via dose-response curves.
  • Cell-Based Models : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer transport studies).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

Q. How should researchers resolve contradictions in reported reaction yields or bioactivity data?

  • Methodological Answer :
  • Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loadings, and reaction scales across studies.
  • Statistical Validation : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, base strength).
  • Bioactivity Reproducibility : Validate assays with positive/negative controls and replicate experiments across independent labs. For conflicting IC₅₀ values, check compound solubility (e.g., DLS for aggregation) and assay buffer composition.

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